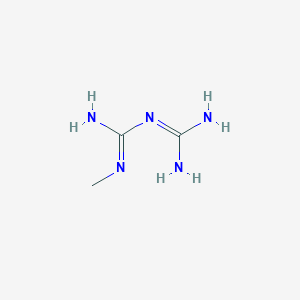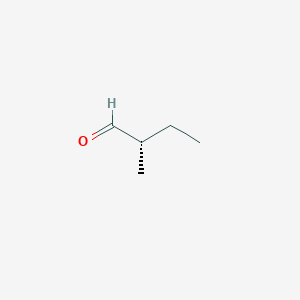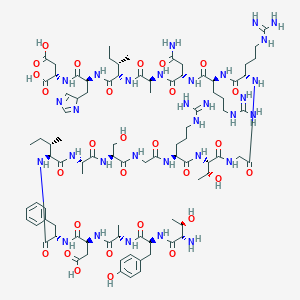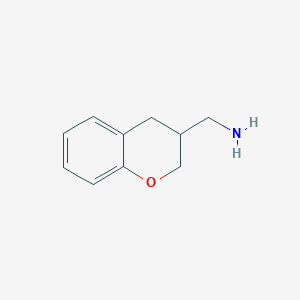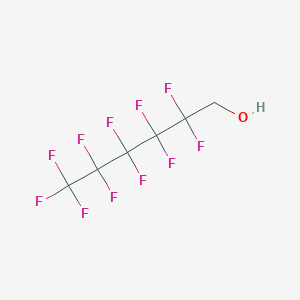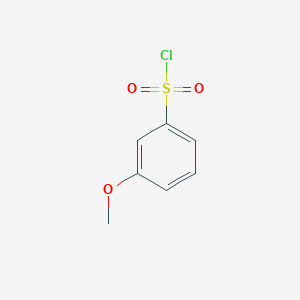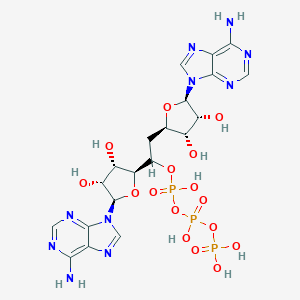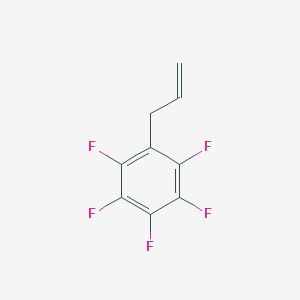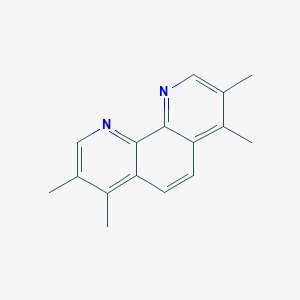
3,4,7,8-テトラメチル-1,10-フェナントロリン
概要
説明
3,4,7,8-Tetramethyl-1,10-phenanthroline (TMP) is an organometallic compound with a wide range of applications in biochemistry and biotechnology. It is a chelating agent that binds to transition metals, making them more soluble in aqueous solutions. It is also used as a ligand in the synthesis of organometallic compounds, as a complexing agent in the purification of proteins, and as a redox catalyst in biochemical reactions. Due to its unique properties, TMP has been used in a variety of scientific research applications, including in vivo and in vitro studies.
科学的研究の応用
以下は、3,4,7,8-テトラメチル-1,10-フェナントロリンの科学研究における用途について、さまざまな分野における独自の用途に焦点を当てて、包括的に分析したものです。
金属キレート剤
3,4,7,8-テトラメチル-1,10-フェナントロリン: は、遷移金属触媒プロセスにおける金属キレート剤として作用します。 金属と安定な錯体を形成する能力があり、これは触媒作用や金属を含むその他の化学反応において重要です .
ヘテロレプティックカチオン性イリジウム(III)錯体の調製
この化合物は、ヘテロレプティックカチオン性イリジウム(III)錯体の調製に使用されます。 一例として、3,4,7,8-テトラメチル-1,10-フェナントロリン-ビス[2-(2',4'-ジフルオロフェニル)ピリジン]イリジウム(III)ヘキサフルオロリン酸錯体が挙げられます。これは、発光デバイスやその他の電子用途で潜在的な用途があります .
金属有機構造体(MOF)の合成
3,4,7,8-テトラメチル-1,10-フェナントロリン: は、新規な金属有機構造体(MOF)の合成のためのビルディングブロックとして役立ちます。 これらのMOFは、単結晶X線回折によって特徴付けられており、ガス貯蔵、分離技術、触媒作用で潜在的な用途があります .
二核Cu(II)錯体のリガンド
これは、二核Cu(II)ヒポクレリンB錯体を形成するためのリガンドとして機能します。 これらの錯体は、光線力学療法や光増感剤として潜在的な用途があります .
亜鉛錯体の形成
この化合物は、テトラアクア(3,4,7,8-テトラメチル-1,10-フェナントロリン-カッパ2N,N')亜鉛(II)チオ硫酸塩錯体などの亜鉛と錯体を形成します。 このような錯体は、無機生物化学および触媒作用で潜在的な用途があります .
直接C−H官能基化
これは、フェナントロリンの直接C−H官能基化に関与しています。 このプロセスは、芳香族系に直接官能基を導入するために使用できる有機合成において重要です .
作用機序
Target of Action
3,4,7,8-Tetramethyl-1,10-phenanthroline is a metal-chelating agent . It primarily targets transition metals, acting as a ligand to form complexes with them .
Mode of Action
This compound interacts with its targets by forming complexes. For instance, it forms dinuclear Cu(II) hypocrellin B complexes and tetraaqua(3,4,7,8-tetramethyl-1,10-phenanthroline-kappa2 N, N’)zinc(II) thiosulfate complex with zinc . These complexes are crucial in catalyzing various chemical reactions.
Safety and Hazards
生化学分析
Biochemical Properties
3,4,7,8-Tetramethyl-1,10-phenanthroline acts as a ligand and forms dinuclear Cu(II) hypocrellin B complexes . It also forms tetraaqua(3,4,7,8-tetramethyl-1,10-phenanthroline-kappa2 N, N’) zinc(II) thiosulfate complex with zinc . These complexes interact with various enzymes and proteins, influencing their function and activity.
Molecular Mechanism
The molecular mechanism of action of 3,4,7,8-Tetramethyl-1,10-phenanthroline is largely based on its ability to form complexes with metals These complexes can interact with biomolecules, potentially leading to changes in gene expression and enzyme activity
特性
IUPAC Name |
3,4,7,8-tetramethyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAXPTHCUCUHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061856 | |
| Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11520 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1660-93-1 | |
| Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1660-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,7,8-tetramethyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,4,7,8-Tetramethyl-1,10-phenanthroline?
A1: The molecular formula of 3,4,7,8-Tetramethyl-1,10-phenanthroline is C16H16N2. Its molecular weight is 236.32 g/mol.
Q2: What spectroscopic data is available for characterizing tmphen and its complexes?
A2: Researchers commonly employ techniques like NMR, IR, UV-Vis, and X-ray diffraction to characterize tmphen and its complexes.
- NMR: 1H NMR is helpful in identifying the distinct proton environments within the tmphen ligand, especially the methyl groups and aromatic protons. []
- IR: IR spectroscopy provides information about the coordination mode of tmphen to metal centers by analyzing the characteristic vibrational frequencies of C-N and metal-ligand bonds. []
- UV-Vis: UV-Vis spectroscopy helps in identifying the electronic transitions occurring within the molecule and provides insights into the metal-ligand interactions. [, ]
- X-ray diffraction: Single-crystal X-ray diffraction studies are essential for elucidating the solid-state structures of tmphen complexes, revealing bond lengths, angles, and overall geometry. [, , , , , , , ]
Q3: How does the stability of tmphen complexes vary under different conditions?
A3: The stability of tmphen complexes is influenced by factors like pH, solvent, and the presence of other coordinating species. For instance, certain copper(I) complexes with tmphen derivatives demonstrated remarkable stability even in the presence of Lewis basic solvents like acetonitrile and tetrahydrofuran. [, ] Conversely, some manganese complexes showed lability with an increase in the concentration of coordinating species like dimethyl sulfoxide. []
Q4: What are the applications of tmphen complexes that leverage their specific stability profiles?
A4: The robust nature of certain tmphen complexes, like copper(I) derivatives, renders them suitable candidates for applications such as:
- Photosensitizers: The long excited-state lifetimes and photochemical stability of these complexes make them attractive for use as photosensitizers in light-driven reactions. [, , , ]
- Catalysts: The stability of some tmphen complexes under various reaction conditions makes them suitable for catalytic applications. [, , ]
Q5: How does tmphen influence the catalytic activity of metal complexes?
A5: Tmphen, as a ligand, can influence the catalytic activity of metal complexes by:
- Modifying the electronic properties: The electron-donating methyl groups on tmphen can alter the electron density at the metal center, influencing its redox potential and reactivity. []
- Providing steric hindrance: The bulky nature of tmphen can create a sterically hindered environment around the metal center, impacting the accessibility of substrates and the selectivity of catalytic reactions. []
Q6: How is computational chemistry employed in understanding tmphen and its complexes?
A6: Computational methods, like DFT (Density Functional Theory) calculations, are valuable tools for:
- Predicting electronic structures: DFT calculations provide insights into the energy levels of molecular orbitals, enabling the prediction of redox potentials and electronic transitions within tmphen complexes. [, ]
- Rationalizing spectroscopic data: Computed spectra can be compared with experimental data to validate structural assignments and interpret spectral features. [, , ]
- Understanding reaction mechanisms: DFT calculations help in elucidating reaction pathways and transition states, providing valuable insights into the mechanisms of reactions involving tmphen complexes. []
Q7: How do structural modifications to tmphen impact the properties and activities of its complexes?
A7: Even subtle modifications to the tmphen structure can significantly influence the properties of its complexes. For instance:
- Substitution at the 2,9-positions: Introducing bulky substituents at these positions can enhance the photophysical properties of copper(I) complexes by hindering structural rearrangements in the excited state, leading to longer lifetimes and improved photoluminescence quantum yields. [, , , , ]
- Methyl substitution on diimine ligands: Such modifications in copper(II) complexes can impact the Jahn-Teller distortion, influencing their DNA binding affinity and redox properties. []
Q8: What strategies can be employed to improve the stability and solubility of tmphen complexes for specific applications?
A8: Researchers employ various strategies to enhance the stability and solubility of tmphen complexes:
- Choice of counterions: Using bulky and non-coordinating counterions, like PF6− or BPh4−, can improve the stability and crystallinity of tmphen complexes by minimizing interactions with the metal center. [, ]
- Solvent selection: Choosing solvents in which the complex exhibits high solubility and minimal reactivity is crucial for formulation. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





